molecular formula C19H23N3O4S B5121719 N-cyclopentyl-2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide

N-cyclopentyl-2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide

Cat. No. B5121719
M. Wt: 389.5 g/mol
InChI Key: JPHLCJKDRSEFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as CSPB, and it belongs to the class of sulfonylbenzamide derivatives.

Mechanism of Action

The mechanism of action of CSPB is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. In cancer research, CSPB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression. In diabetes research, CSPB has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in glucose and lipid metabolism. In inflammation research, CSPB has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
CSPB has been shown to have various biochemical and physiological effects in animal models. In cancer research, CSPB has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In diabetes research, CSPB has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce blood glucose levels. In inflammation research, CSPB has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using CSPB in lab experiments is its high potency and specificity. CSPB has been shown to have a high affinity for specific enzymes and receptors, which makes it an ideal tool for studying their function. However, one of the limitations of using CSPB is its limited solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research on CSPB. One of the potential applications of CSPB is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CSPB has been shown to have neuroprotective effects in animal models, and further research is needed to explore its potential in human patients. Another future direction is to develop more soluble derivatives of CSPB that can be administered in vivo more easily. Finally, more research is needed to understand the mechanism of action of CSPB and its potential interactions with other drugs and compounds.
Conclusion:
In conclusion, N-cyclopentyl-2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide is a chemical compound that has shown promising results in various scientific research applications. Its potential therapeutic applications in cancer, diabetes, and inflammation make it an exciting area of research. The synthesis method of CSPB involves a multi-step process, and its mechanism of action is not fully understood. CSPB has various biochemical and physiological effects in animal models, and its high potency and specificity make it an ideal tool for studying specific enzymes and receptors. However, its limited solubility in water is a limitation for in vivo administration. Finally, there are several future directions for the research on CSPB, including its potential application in neurodegenerative diseases and the development of more soluble derivatives.

Synthesis Methods

The synthesis of CSPB involves a multi-step process that starts with the reaction of 2-methoxy-5-nitrobenzoyl chloride with cyclopentylamine to form N-cyclopentyl-2-methoxy-5-nitrobenzamide. This compound is then reduced using palladium on carbon in the presence of hydrogen gas to form N-cyclopentyl-2-methoxy-5-aminobenzamide. The final step involves the reaction of N-cyclopentyl-2-methoxy-5-aminobenzamide with 3-pyridinemethylamine and sulfonyl chloride to form CSPB.

Scientific Research Applications

CSPB has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, CSPB has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, CSPB has shown to improve glucose tolerance and insulin sensitivity in animal models. In inflammation research, CSPB has shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-cyclopentyl-2-methoxy-5-(pyridin-3-ylmethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-26-18-9-8-16(11-17(18)19(23)22-15-6-2-3-7-15)27(24,25)21-13-14-5-4-10-20-12-14/h4-5,8-12,15,21H,2-3,6-7,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHLCJKDRSEFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-methoxy-5-(pyridin-3-ylmethylsulfamoyl)benzamide

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